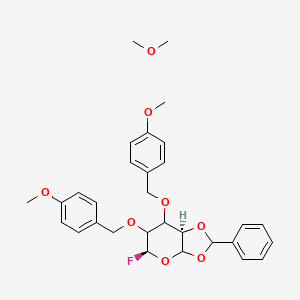
(4R)-Tetrahydro-2H-1,3-thiazine-2,4-dicarboxylicAcidHydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4R)-Tetrahydro-2H-1,3-thiazine-2,4-dicarboxylic Acid Hydrochloride is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-Tetrahydro-2H-1,3-thiazine-2,4-dicarboxylic Acid Hydrochloride typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of cysteamine hydrochloride with a suitable dicarbonyl compound in the presence of a catalyst. The reaction is usually carried out in a solvent such as ethanol or water, and the product is isolated by crystallization .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure high yield and purity of the final product while minimizing waste and energy consumption .
化学反応の分析
Types of Reactions
(4R)-Tetrahydro-2H-1,3-thiazine-2,4-dicarboxylic Acid Hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under mild conditions to preserve the integrity of the thiazine ring .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce thiol derivatives .
科学的研究の応用
(4R)-Tetrahydro-2H-1,3-thiazine-2,4-dicarboxylic Acid Hydrochloride has a wide range of applications in scientific research:
作用機序
The mechanism of action of (4R)-Tetrahydro-2H-1,3-thiazine-2,4-dicarboxylic Acid Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
類似化合物との比較
Similar Compounds
Thiazolidine: Another sulfur- and nitrogen-containing heterocycle, used in the synthesis of pharmaceuticals and agrochemicals.
Tetrahydrothiazole: Similar in structure but with different substituents, used in medicinal chemistry for its biological activities.
Uniqueness
(4R)-Tetrahydro-2H-1,3-thiazine-2,4-dicarboxylic Acid Hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ability to form stable complexes with metals and its potential as a versatile building block in organic synthesis make it a valuable compound in various research fields .
特性
分子式 |
C30H35FO8 |
|---|---|
分子量 |
542.6 g/mol |
IUPAC名 |
(5S,7aR)-5-fluoro-6,7-bis[(4-methoxyphenyl)methoxy]-2-phenyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran;methoxymethane |
InChI |
InChI=1S/C28H29FO7.C2H6O/c1-30-21-12-8-18(9-13-21)16-32-23-24(33-17-19-10-14-22(31-2)15-11-19)26(29)35-28-25(23)34-27(36-28)20-6-4-3-5-7-20;1-3-2/h3-15,23-28H,16-17H2,1-2H3;1-2H3/t23?,24?,25-,26-,27?,28?;/m1./s1 |
InChIキー |
MORQBMNTBQXWET-OTJHINGOSA-N |
異性体SMILES |
COC.COC1=CC=C(C=C1)COC2[C@@H]3C(O[C@H](C2OCC4=CC=C(C=C4)OC)F)OC(O3)C5=CC=CC=C5 |
正規SMILES |
COC.COC1=CC=C(C=C1)COC2C3C(OC(C2OCC4=CC=C(C=C4)OC)F)OC(O3)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


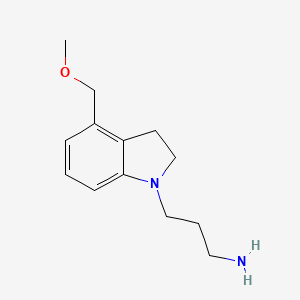
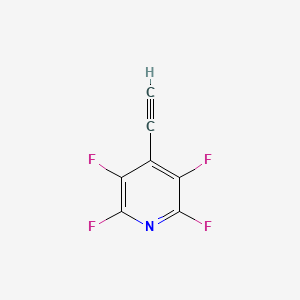
![[2,6-Difluoro-4-(trifluoromethoxy)phenyl]methanol](/img/structure/B13425351.png)
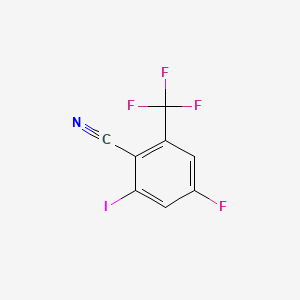
![N-[8-Amino-6-(2,3-dihydro-8-methyl-1H-pyrido[2,3-b][1,4]oxazin-7-yl)-7-fluoro-3-isoquinolinyl]-3-methyl-1-azetidinecarboxamide](/img/structure/B13425360.png)
![B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic Acid](/img/structure/B13425361.png)
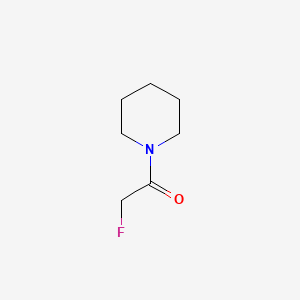
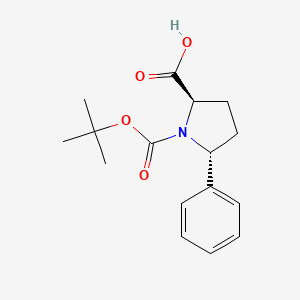
![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(4-amino-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B13425378.png)
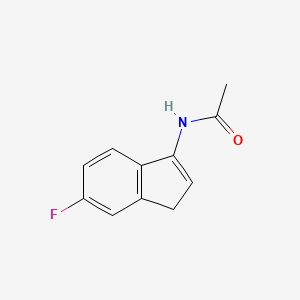
![1-[(6-Chloro-2-pyridinyl)methyl]-cyclobutanamine](/img/structure/B13425392.png)
![(3S,5aS,9aS,10aS)-3-Methyldecahydropyrazino[1,2-a]indole-1,4-dione](/img/structure/B13425394.png)
![Butanamide, 2-[[4-chloro-2-(trifluoromethyl)phenyl]azo]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxo-](/img/structure/B13425400.png)

